2-Ethyloxirane;2-methyloxirane
Description
Significance of 2-Ethyloxirane and 2-Methyloxirane in Advanced Chemical Research
2-Ethyloxirane and 2-methyloxirane are prominent members of the oxirane family, each holding significant value in both industrial and academic research settings. Their importance stems from their utility as reactive building blocks for creating more complex molecules.
2-Methyloxirane , commonly known as propylene (B89431) oxide, is a vital chemical intermediate produced on a large industrial scale. atamanchemicals.com It is a primary precursor in the manufacturing of polyether polyols, which are essential components for producing polyurethane plastics. atamanchemicals.com Furthermore, 2-methyloxirane is a key starting material for a variety of other compounds, including:
Propylene glycol
Propylene glycol ethers atamanchemicals.com
Propylene carbonate atamanchemicals.com
Isopropanolamines atamanchemicals.com
Surfactants and lubricants atamanchemicals.com
As a chiral epoxide, 2-methyloxirane is a valuable tool in asymmetric synthesis. Although often used as a racemic mixture (an equal mix of both enantiomers), its optically active forms are crucial for the total synthesis of complex natural products like arenolide and (+)-aspicilin. atamanchemicals.comorgsyn.org
2-Ethyloxirane , also known as 1,2-epoxybutane, shares the characteristic high reactivity of epoxides due to its strained ring structure. ontosight.ai It serves as an important intermediate in chemical synthesis, allowing for the introduction of a functionalized four-carbon chain into target molecules. ontosight.aipearson.com Its reactions are a subject of academic study to understand the principles of regioselectivity in epoxide ring-opening. pearson.comchegg.com
The high reactivity of both 2-methyloxirane and 2-ethyloxirane makes them indispensable in organic synthesis for creating 1,2-difunctionalized compounds, which are common motifs in pharmaceuticals and other fine chemicals. researchgate.net
| Property | 2-Methyloxirane (Propylene Oxide) | 2-Ethyloxirane (1,2-Epoxybutane) |
| Chemical Formula | C₃H₆O atamanchemicals.com | C₄H₈O |
| Molar Mass | 58.08 g/mol | 72.11 g/mol |
| Boiling Point | 34.2 °C atamanchemicals.com | 63 °C |
| Appearance | Colorless, volatile liquid atamanchemicals.com | Colorless liquid |
| Solubility in Water | Partially miscible (40.5% by weight at 20°C) atamanchemicals.com | Miscible |
Note: Properties for 2-Ethyloxirane are from general chemical databases.
Scope and Academic Focus of the Research Outline
The academic research concerning 2-ethyloxirane and 2-methyloxirane is multifaceted, concentrating on several key areas that leverage their unique chemical properties.
Reaction Mechanisms: A significant portion of research is dedicated to elucidating the mechanisms of their ring-opening reactions. pearson.com This includes studying how the reaction outcomes differ under acidic versus basic conditions. chegg.comreactory.appchegg.com A central theme is regioselectivity —predicting which of the two carbon atoms in the epoxide ring will be attacked by a nucleophile. pearson.com For asymmetrically substituted epoxides like 2-methyloxirane and 2-ethyloxirane, the choice of catalyst and reaction conditions can direct the nucleophile to either the more or less sterically hindered carbon atom.
Stereochemistry: The stereochemical outcome of reactions involving chiral epoxides is another critical area of focus. Research aims to control the configuration of the stereocenters formed during ring-opening, which is essential for the synthesis of enantiomerically pure products. orgsyn.org Methods for preparing optically active oxiranes, for instance from readily available chiral precursors like amino acids, are continuously being refined. orgsyn.org
Catalysis: The development of novel catalytic systems is at the forefront of oxirane research. Scientists are designing catalysts that can enhance the rate, yield, and selectivity (both regio- and stereoselectivity) of epoxide transformations. A notable trend is the move towards sustainable, metal-free catalysis. For example, Frustrated Lewis Pairs (FLPs) have emerged as effective catalysts for the ring-opening of epoxides, offering an economical and environmentally friendly alternative to traditional metal-based catalysts. researchgate.net
Polymerization: The ability of these oxiranes to undergo ring-opening polymerization is of great industrial and academic interest. Research focuses on controlling the polymerization process to synthesize polymers like polyether polyols with specific molecular weights, structures, and properties. Copolymers of 2-ethyloxirane, 2-methyloxirane, and other epoxides are also being investigated to create materials with tailored characteristics. nih.gov
| Research Focus Area | Key Objectives and Examples |
| Reaction Mechanisms | Understanding regioselectivity in acid- and base-catalyzed ring-opening. pearson.comchegg.comreactory.app |
| Stereochemistry | Synthesis of optically active oxiranes and stereoselective ring-opening for asymmetric synthesis. orgsyn.org |
| Catalysis | Development of efficient catalysts, including metal-free Frustrated Lewis Pairs (FLPs), for controlled epoxide reactions. researchgate.net |
| Polymerization | Synthesis of homopolymers and copolymers (e.g., polyether polyols) with desired properties. atamanchemicals.comnih.gov |
Properties
CAS No. |
25549-07-9 |
|---|---|
Molecular Formula |
C7H14O2 |
Molecular Weight |
130.18 g/mol |
IUPAC Name |
2-ethyloxirane;2-methyloxirane |
InChI |
InChI=1S/C4H8O.C3H6O/c1-2-4-3-5-4;1-3-2-4-3/h4H,2-3H2,1H3;3H,2H2,1H3 |
InChI Key |
CFGCQGGOEUBHHP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CO1.CC1CO1 |
Related CAS |
25549-07-9 154643-85-3 |
Origin of Product |
United States |
Synthetic Methodologies and Innovations for Oxirane Derivatives
Advanced Synthesis of 2-Ethyloxirane (Butylene Oxide)
2-Ethyloxirane, commonly known as butylene oxide (BO), is a significant chemical intermediate used in the production of polyether polyols, non-ionic surfactants, and as a stabilizer in industrial solvents. basf.com The manufacturing of butylene oxide has evolved to include more efficient and environmentally conscious methods.
Catalytic Epoxidation Processes
The catalytic epoxidation of butene is the primary route for synthesizing 2-ethyloxirane. This process involves the transfer of an oxygen atom to the double bond of the butene molecule, forming the epoxide ring. Several strategies have been developed to optimize this reaction, enhancing selectivity and yield.
The use of peroxyacids, such as peroxyacetic acid, is an established industrial method for butylene oxide production. cetjournal.it In this process, the active oxygen from the peroxyacid is transferred to 1-butene (B85601), yielding butylene oxide and the corresponding carboxylic acid as a by-product. cetjournal.it While this method offers advantages like low steam consumption and the ability to recycle the by-product acetic acid, it presents challenges due to the corrosive nature of the acidic reaction environment. cetjournal.it
The general mechanism for peroxyacid epoxidation is a concerted reaction where the alkene and the peroxyacid form a four-part, circular transition state. libretexts.orglibretexts.org This stereospecific reaction ensures that a cis-alkene yields a cis-epoxide and a trans-alkene produces a trans-epoxide. libretexts.org Meta-chloroperoxybenzoic acid (m-CPBA) is a commonly used peroxyacid in laboratory settings due to its stability. libretexts.orglibretexts.org
Hydroperoxide-mediated epoxidation represents a significant advancement in oxirane synthesis. This method employs hydroperoxides like cumene (B47948) hydroperoxide (CHP) or tert-butyl hydroperoxide (HPBO) as the oxidizing agent in the presence of a catalyst. cetjournal.itmdpi.com
The CHP process, in particular, has gained traction for its high purity products and flexible production process, offering a pathway for energy savings and reduced carbon emissions. cetjournal.it This route involves the epoxidation of 1-butene with cumyl hydroperoxide. mdpi.com Similarly, the hydrogen peroxide to butylene oxide (HPBO) process utilizes hydrogen peroxide as the oxidant. cetjournal.it A patent describes a method for producing butylene oxide by oxidizing butylene with hydrogen peroxide in the presence of a titanium molecular sieve catalyst, achieving high conversion and selectivity. google.com
While these processes have not been fully industrialized due to technical and economic factors, they represent a move towards greener production by avoiding the use of chlorine. cetjournal.itmdpi.com
| Oxidant | Catalyst | Key Features | Reference |
| Cumene Hydroperoxide (CHP) | - | High purity, flexible process, energy saving | cetjournal.it |
| Hydrogen Peroxide (HPBO) | Titanium Molecular Sieve | High conversion (>96%), high selectivity (>97.5%) | google.com |
| Tert-Butyl Hydroperoxide | Molybdenum-based | Used in the epoxidation of 1-butene | google.com |
Direct oxidation involves the reaction of butylene with molecular oxygen, air, or ozone in the presence of a catalyst. cetjournal.it This approach is considered a potentially greener and more economical route as it involves fewer reaction steps and minimizes the production of co-products. cetjournal.it One method involves using an organic aldehyde and butene as raw materials with oxygen or air as the oxidizing agent, resulting in high product selectivity. cetjournal.it Another direct oxidation method utilizes ozone and 1-butene in a continuous preparation process. cetjournal.it The non-catalytic oxidation of butene isomers with nitrous oxide has also been explored, yielding ketones and aldehydes with high selectivity. acs.org
Metalloporphyrins, which are synthetic analogues of the active centers in heme-proteins, have shown significant promise as catalysts for alkene epoxidation. researchgate.net These catalysts can effectively facilitate the oxidation of various substrates. researchgate.net Immobilizing metalloporphyrins on solid supports can enhance their stability and allow for easier separation and recycling. researchgate.netrsc.org
Studies have shown that manganese porphyrin complexes are effective catalysts for the epoxidation of various alkenes, including cyclooctene (B146475) and styrene, with high yields. rsc.orgnih.gov The choice of oxidant, such as iodosylbenzene or sodium periodate, and the specific structure of the metalloporphyrin can influence the efficiency and selectivity of the reaction. nih.govmdpi.com For instance, a manganese porphyrin catalyst has been used for the erythro-selective epoxidation of acyclic allyl-substituted alkenes. nih.gov
| Catalyst | Substrate | Oxidant | Yield | Reference |
| [Mn(2,6-Cl2TPP)Cl] | Acyclic allyl-substituted alkenes | Oxone/H2O2 | Up to 9:1 erythro selectivity | nih.gov |
| Manganese Porphyrin Cages | Various alkenes | Iodosylbenzene | 20-88% | nih.gov |
| Immobilized TPPMnCl | Styrene, α-methylstyrene | NaIO4 | 92-95% | rsc.org |
Sustainable and Green Chemistry Approaches in 2-Ethyloxirane Production
The chemical industry is increasingly focusing on sustainable and green chemistry principles for the production of 2-ethyloxirane. researchandmarkets.com This shift is driven by the need to reduce the environmental impact of traditional methods, such as the chlorohydrin process, which generates significant waste. mdpi.comgoogle.com
Key trends in sustainable production include:
Eco-Friendly Production Methods: Companies are investing in technologies that minimize waste and emissions. researchandmarkets.com The move away from chlorine-based processes to hydroperoxide-mediated and direct oxidation methods is a significant step in this direction. mdpi.com
Use of Greener Solvents: Research is being conducted on using more environmentally friendly solvents. For example, ethyl acetate (B1210297) is being explored as a "green" solvent for the polymerization of related compounds, which could have implications for the broader field of oxirane chemistry. rsc.org
Catalytic Innovations: The development of more efficient and recyclable catalysts, such as supported metalloporphyrins and titanium molecular sieves, contributes to greener processes by reducing waste and energy consumption. mdpi.comresearchgate.net
Alternative Oxidants: The use of hydrogen peroxide as an oxidant is considered a green approach as it produces water as the only by-product. organic-chemistry.org
Stereoselective Synthetic Pathways for 2-Ethyloxirane and its Derivatives
The synthesis of specific stereoisomers of 2-ethyloxirane is critical for its application as a chiral building block in the production of pharmaceuticals and agrochemicals. cymitquimica.com The primary strategies for achieving this stereoselectivity involve the asymmetric epoxidation of the corresponding alkene, 1-butene.
One of the most powerful methods for this transformation is the Sharpless-Katsuki asymmetric epoxidation . This method is specifically designed for allylic alcohols and utilizes a titanium isopropoxide catalyst in the presence of a chiral diethyl tartrate (DET) ligand and an oxidant like tert-butyl hydroperoxide. youtube.com To synthesize chiral 2-ethyloxirane using this method, 1-butene would first need to be converted to its corresponding allylic alcohol, but-1-en-3-ol. The choice of (+)-DET or (-)-DET dictates the facial selectivity of the epoxidation, allowing for predictable formation of either the (R)- or (S)-epoxy alcohol, which can then be further transformed into the desired 2-ethyloxirane derivative.
Another significant approach involves the use of chiral dioxiranes , generated in situ from a ketone catalyst and an oxidant such as Oxone. nih.govnih.gov This method is effective for the asymmetric epoxidation of unfunctionalized olefins, including 1,1-disubstituted terminal olefins. nih.govnih.gov Research has shown that chiral lactam-based ketones can serve as effective catalysts, achieving high enantiomeric excess (ee) for this class of olefins through a planar-like transition state. nih.gov This pathway offers a direct route to chiral epoxides from simple alkenes without requiring a directing hydroxyl group.
Total Synthesis Strategies Utilizing 2-Ethyloxirane as a Precursor
(2S)-2-Ethyloxirane is a valuable chiral building block, belonging to the "chiral pool" of readily available, inexpensive, and versatile starting materials provided by nature. cymitquimica.comnih.gov Its significance lies in its strained three-membered ring and defined stereocenter, which allow for regio- and stereoselective ring-opening reactions catalyzed by acids or bases. This reactivity is exploited in total synthesis to introduce specific functionalities and build molecular complexity. cymitquimica.com
The use of small, chiral molecules as starting materials is a cornerstone of modern synthetic chemistry for creating complex natural products. nih.gov While a specific, complete total synthesis originating from 2-ethyloxirane is not detailed in the provided sources, its role as an intermediate is well-established. cymitquimica.com For instance, similar chiral epoxides are used to construct key fragments of larger molecules, which are then assembled in a convergent approach to form the final target. youtube.com The strategy involves leveraging the epoxide's two adjacent stereocenters and their useful carbon-oxygen bonds, which can be transformed into various other functional groups to build complex scaffolds. youtube.com This highlights the role of 2-ethyloxirane as a fundamental starting point for generating stereochemical complexity in the synthesis of intricate target molecules.
Contemporary Synthetic Routes for 2-Methyloxirane (Propylene Oxide)
Efficient Catalyst Systems in Propylene (B89431) Oxide Synthesis
The industrial-scale synthesis of propylene oxide (PO) has driven significant research into developing sustainable and efficient catalytic systems that avoid hazardous reagents.
A notable advancement is the development of noble metal-free catalysts. One such system utilizes nickel nanoparticles dispersed on an inorganic silica-based support for the gas-phase selective oxidation of propylene using H₂/O₂ mixtures. This catalyst demonstrates conversions higher than 7% with selectivity towards propylene oxide exceeding 90%, rivaling the performance of traditional gold-based catalysts.
| Catalyst System | Support | Propylene Conversion | Selectivity to PO |
| Nickel Nanoparticles | Silica-based (Silicate/Titanosilicate) | > 7% | > 90% |
Another innovative approach employs a multifunctional catalyst composed of platinum, cobalt, and indium fixed on a cerium oxide support . In this system, platinum facilitates the dehydrogenation of propane (B168953) to propylene, while cobalt activates CO₂. The addition of indium enhances selectivity. This catalyst links the formation of propylene to the deoxygenation of CO₂, showing high activity, stability, and efficient CO₂ utilization at 550°C. nih.gov
Researchers have also developed a catalyst combining platinum oxide embedded into a palladium oxide crystal structure . jwpharmlab.com This system uses water as the oxygen source and produces hydrogen gas as a benign byproduct. The catalytic success stems from the platinum oxide, where the oxygen atom becomes electron-depleted, making it highly reactive towards the electron-rich propylene. jwpharmlab.com
Finally, composite catalysts combining a zinc glutarate (ZnGA) catalyst with a zinc-cobalt double metal cyanide (Zn-Co DMC) catalyst have shown promise in the copolymerization of CO₂ and propylene oxide. mdpi.com The Zn-Co DMC component is highly active in the ring-opening of propylene oxide, while the ZnGA catalyst is effective at fixing carbon dioxide, creating a synergistic system for producing polypropylene (B1209903) carbonate. mdpi.com
Synthesis of Specific 2-Methyloxirane Derivatives
Improved, high-yield synthetic routes to cis- and trans-(2-Methyloxirane-2,3-diyl)dimethanol, also known as β-isoprene epoxydiols (β-IEPOX), have been developed from inexpensive starting materials without the need for protection/deprotection steps. cymitquimica.com
| Target Isomer | Starting Material | Overall Yield | Purity |
| trans-β-IEPOX | Prenol | 43% | - |
| trans-β-IEPOX | (Improved Method) | 89% | > 98% |
| cis-β-IEPOX | 3-methyl-2(5H)-furanone | 69% | > 98% |
| cis-β-IEPOX | Citraconic acid | 57% | > 98% |
The asymmetric synthesis of α-stereogenic carboxylic acids, including chiral 2-methyloxirane-2-carboxylic acid derivatives, is of significant interest due to their presence in many natural products and therapeutic agents. rsc.org
One major strategy is catalytic asymmetric synthesis . This can involve the asymmetric functionalization of substituted carboxylic acids or their precursors using either organocatalysis or transition metal catalysis. rsc.org For example, a chemo-enzymatic synthesis has been reported for producing related chiral epoxides, demonstrating the potential of biocatalysis in this field. mdpi.com
Another common approach is chiral resolution . This involves synthesizing the racemic carboxylic acid and then separating the enantiomers. A typical method converts the racemic acid into a mixture of diastereomeric salts by reacting it with a chiral resolving agent, such as a naturally occurring alkaloid or a chiral amine like L-carnitine oxalate. researchgate.net These diastereomers can then be separated by fractional crystallization, followed by hydrolysis to yield the desired enantiomerically pure carboxylic acid. researchgate.net
While the direct asymmetric synthesis of 2-methyloxirane-2-carboxylic acid is challenging, these established methodologies for creating α-chiral acids provide viable pathways to its enantiomerically pure derivatives. rsc.org
General Epoxidation Mechanisms and Methodologies
The synthesis of epoxides, or oxiranes, is most commonly achieved through the oxidation of alkenes. This process involves the addition of a single oxygen atom across the carbon-carbon double bond. Several distinct mechanistic pathways have been developed and studied to facilitate this transformation, each with its own set of reagents and catalytic systems.
Mechanistic Investigations of Alkene Epoxidation
Understanding the step-by-step process of how an oxygen atom is transferred to an alkene is fundamental to controlling the outcome of an epoxidation reaction. Research has illuminated several key mechanisms, primarily categorized by the nature of the oxidizing agent and whether a catalyst is involved.
The reaction of an alkene with a peroxyacid, such as meta-chloroperoxybenzoic acid (mCPBA), is a classic and widely used method for synthesizing epoxides. libretexts.orgorientjchem.org The mechanism is a concerted, single-step process where the peroxyacid transfers an oxygen atom to the alkene. libretexts.orgucalgary.ca The pi bond of the alkene acts as a nucleophile, attacking the electrophilic oxygen atom of the peroxyacid. libretexts.orgyoutube.com This concerted reaction proceeds through a cyclic transition state, often referred to as the "butterfly mechanism." youtube.com
A key characteristic of this mechanism is its stereospecificity. The oxygen atom is delivered to the same face of the double bond, resulting in a syn-addition. libretexts.orgucalgary.ca This means that a cis-alkene will yield a cis-epoxide, and a trans-alkene will produce a trans-epoxide, preserving the stereochemistry of the starting material. libretexts.orgucalgary.ca The reaction's rate is influenced by the nucleophilicity of the alkene; more electron-rich, substituted alkenes react faster. ucalgary.calibretexts.org The by-product of this reaction is the corresponding carboxylic acid. libretexts.org
Metal catalysts can significantly enhance the rate and selectivity of epoxidation reactions, often allowing for the use of milder and more environmentally friendly oxidants like hydrogen peroxide. orientjchem.orgresearchgate.net The mechanism in metal-catalyzed systems typically involves the formation of a reactive metal-peroxo or metal-oxo species. orientjchem.org The metal center coordinates with the peroxide, activating it for oxygen transfer to the alkene. orientjchem.org
A variety of metals, including manganese, iron, rhenium, and tungsten, have been employed in catalytic epoxidation. researchgate.netorganic-chemistry.orgacs.org For instance, methyltrioxorhenium (MTO) is an effective catalyst for the epoxidation of a wide range of alkenes using aqueous hydrogen peroxide. organic-chemistry.org Manganese complexes, inspired by biological systems, are also potent catalysts. organic-chemistry.orgacs.org These systems can exhibit high selectivity, which is influenced by the choice of metal, the ligand coordinated to the metal, the oxidant, and the reaction conditions. orientjchem.orgacs.org Some metal-catalyzed systems proceed through a concerted oxygen transfer, similar to peroxyacids, while others may involve stepwise pathways. organic-chemistry.org
Inspired by iron-containing enzymes in nature, such as cytochrome P450, synthetic non-heme iron complexes have emerged as powerful catalysts for epoxidation. rsc.orgrsc.orgnih.gov These biomimetic systems utilize oxidants like hydrogen peroxide to generate highly reactive high-valent iron-oxo species, such as Fe(IV)=O or Fe(V)=O, which are the active oxidizing agents. rsc.orgresearchgate.net
Mechanistic studies, often employing density functional theory, suggest that the formation of an Fe(V)=O species can be more favorable than the Fe(IV)=O species in certain systems. rsc.org The subsequent epoxidation of the alkene can proceed via a concerted mechanism, where the oxygen atom is transferred in a single step, which accounts for observed chemo- and enantioselectivity. rsc.orgrsc.org Alternatively, a stepwise pathway involving a radical intermediate is also possible. The steric and electronic properties of the ligand scaffold around the iron center play a crucial role in determining the dominant pathway and the selectivity of the reaction. rsc.orgresearchgate.net
| Mechanism | Key Features | Typical Reagents | Stereochemistry |
|---|---|---|---|
| Peroxyacid-Mediated | Concerted, single-step "butterfly" mechanism. youtube.com | mCPBA, Peracetic acid orientjchem.org | Syn-addition, stereospecific libretexts.orgucalgary.ca |
| Metal-Catalyzed | Formation of a reactive metal-oxo/peroxo species. orientjchem.org | H₂O₂, Metal salts (Mn, Fe, Re, W) researchgate.netorganic-chemistry.org | Varies with catalyst and mechanism (often syn) organic-chemistry.org |
| High-Valent Non-Heme Iron | Generation of Fe(IV)=O or Fe(V)=O species. rsc.orgresearchgate.net | Iron complex, H₂O₂ nih.govresearchgate.net | Can be highly selective (concerted pathway) rsc.org |
Factors Influencing Epoxide Formation Selectivity and Efficiency
The success of an epoxidation reaction is not only measured by the yield but also by its selectivity—the ability to form the desired epoxide isomer (regio- and stereoselectivity) and to oxidize a specific double bond in a polyunsaturated substrate (chemoselectivity). Several factors critically influence these outcomes.
The structure of the alkene substrate is paramount. Generally, electron-rich alkenes, which are more substituted with electron-donating alkyl groups, are more nucleophilic and react faster in electrophilic epoxidations with peroxyacids or metal-oxo reagents. ucalgary.calibretexts.org This electronic effect allows for the selective epoxidation of a more substituted double bond in the presence of a less substituted one. libretexts.org
The choice of catalyst and oxidant is also a determining factor. In metal-catalyzed systems, the ligand bound to the metal center can create a specific chiral environment, enabling asymmetric epoxidation where one enantiomer of the epoxide is formed preferentially. libretexts.org The nature of the oxidant is also key; for instance, using hydrogen peroxide with a manganese catalyst can lead to different selectivity compared to using peracetic acid. organic-chemistry.orgacs.org Additives, such as carboxylic acids or nitrogen-based ligands, can further modulate the catalyst's activity and selectivity by influencing the nature of the active oxidizing species. organic-chemistry.orgacs.org
Reaction conditions, including the solvent, temperature, and pH, can have a profound impact. The solvent can affect catalyst stability and solubility. nih.gov In some cases, using water as a solvent can promote unusual reactivity and selectivity through effects like hydrogen bonding and stabilization of charged transition states. nih.gov For sensitive epoxides prone to ring-opening, careful control of pH and temperature is necessary to prevent the formation of diol byproducts. libretexts.orglibretexts.org
| Factor | Influence on Selectivity and Efficiency | Examples |
|---|---|---|
| Alkene Substrate | Electron-rich (more substituted) alkenes are more reactive. ucalgary.calibretexts.org Steric hindrance can direct the approach of the oxidant. | (CH₃)₂C=CHCH₃ reacts faster than H₂C=CH₂. ucalgary.ca |
| Catalyst/Ligand | Determines the reaction pathway and can induce enantioselectivity. orientjchem.orglibretexts.org The ligand-to-metal ratio can impact catalyst speciation and stability. acs.org | Chiral ligands like DET for Sharpless epoxidation. libretexts.org Porphyrin ligands for iron and manganese catalysts. nih.govresearchgate.net |
| Oxidizing Agent | The nature of the oxidant (e.g., peroxyacid vs. H₂O₂) affects reactivity and potential side reactions. orientjchem.orgorganic-chemistry.org | mCPBA is a direct oxidant; H₂O₂ requires activation by a catalyst. orientjchem.orgresearchgate.net |
| Reaction Conditions | Solvent, temperature, and pH can affect reaction rates, catalyst stability, and product degradation (e.g., epoxide ring-opening). libretexts.orgnih.gov | Protic solvents can influence the electronic nature of the catalyst. nih.gov Bicarbonate buffer used with Mn catalysts and H₂O₂. organic-chemistry.org |
Mechanistic Investigations of Ring Opening Reactions
Fundamental Principles of Oxirane Ring Opening
The cleavage of the carbon-oxygen bond in epoxides can be initiated by nucleophiles under neutral, acidic, or basic conditions. The precise mechanism of this ring-opening reaction dictates which of the two non-equivalent carbon atoms in an unsymmetrical epoxide, like 2-methyloxirane or 2-ethyloxirane, is attacked.
Nucleophilic Ring-Opening Mechanisms (Sₙ1 vs. Sₙ2)
The ring-opening of epoxides can proceed through mechanisms that have characteristics of both Sₙ1 (Substitution Nucleophilic Unimolecular) and Sₙ2 (Substitution Nucleophilic Bimolecular) reactions. libretexts.org The dominant pathway is determined by the reaction conditions, specifically the strength of the nucleophile and the presence or absence of an acid catalyst. khanacademy.org
A pure Sₙ2 reaction is characterized by a single, concerted step where the nucleophile attacks the carbon atom at the same time as the carbon-oxygen bond breaks. masterorganicchemistry.com This mechanism is favored by strong nucleophiles (e.g., alkoxides, hydroxide) in neutral or basic conditions. chemistrysteps.comlibretexts.org The rate of an Sₙ2 reaction is dependent on the concentration of both the epoxide and the nucleophile, following second-order kinetics. chemicalnote.com Steric hindrance is a major factor; the nucleophile attacks the less substituted, more accessible carbon atom. chemistrysteps.commasterorganicchemistry.com
Conversely, a pure Sₙ1 reaction involves a two-step process where the leaving group departs first, forming a carbocation intermediate, which is then rapidly attacked by the nucleophile. masterorganicchemistry.com The rate-determining step is the formation of the carbocation, making the reaction rate dependent only on the substrate concentration (first-order kinetics). chemicalnote.com This pathway is favored for substrates that can form stable carbocations, such as tertiary systems. chemicalnote.com
In the context of epoxide ring-opening, the mechanisms are often described as "Sₙ1-like" or "Sₙ2-like" because a full carbocation intermediate is rarely formed. libretexts.org Even under acid-catalyzed conditions that promote Sₙ1 character, the process has significant Sₙ2 attributes. openstax.org
| Feature | Sₙ2 Mechanism | Sₙ1 Mechanism |
| Kinetics | Second-order (Rate = k[Epoxide][Nucleophile]) | First-order (Rate = k[Epoxide]) |
| Mechanism | Concerted (single step) | Stepwise (forms carbocation intermediate) |
| Nucleophile | Favored by strong, potent nucleophiles | Favored by weak nucleophiles (e.g., water, alcohols) |
| Substrate | Sensitive to steric hindrance; prefers less substituted carbons | Favored by substrates that form stable carbocations (tertiary > secondary) |
| Stereochemistry | Inversion of configuration at the reaction center | Racemization (mixture of stereoisomers) if a chiral center is formed |
| Intermediate | Transition state | Carbocation intermediate |
Acid-Catalyzed Ring Opening Dynamics
Under acidic conditions, the epoxide oxygen is first protonated, which makes it a much better leaving group and activates the epoxide for nucleophilic attack. chemistrysteps.comlibretexts.org This initial protonation is a key step that allows for the use of weak nucleophiles like water or alcohols. khanacademy.org
The subsequent nucleophilic attack occurs at the more substituted carbon atom in unsymmetrical epoxides like 2-methyloxirane or 2-ethyloxirane. libretexts.orglibretexts.org This regioselectivity is attributed to the nature of the transition state. The protonated epoxide does not form a fully developed carbocation; instead, the transition state has significant "Sₙ1-like" character. libretexts.orgopenstax.org In this state, the positive charge is better stabilized by the greater number of alkyl substituents on the more substituted carbon. libretexts.org Consequently, the nucleophile preferentially attacks this more electrophilic carbon. libretexts.orgyoutube.com The mechanism is considered a hybrid between Sₙ1 and Sₙ2, as it involves backside attack (an Sₙ2 feature) on the more substituted carbon (an Sₙ1 feature). libretexts.orglibretexts.org
For example, the reaction of 2-methyl-1,2-epoxypropane with HCl yields 2-chloro-2-methyl-1-propanol (B11764102) as the major product. openstax.org
Base-Catalyzed Ring Opening Dynamics
In the presence of a strong nucleophile and basic or neutral conditions, the ring-opening follows a classic Sₙ2 mechanism. libretexts.org The nucleophile directly attacks one of the carbon atoms of the epoxide ring, causing the ring to open and form an alkoxide. A subsequent protonation step, typically through a solvent or workup, yields the final product. libretexts.org
Due to the Sₙ2 nature of the reaction, steric hindrance is the dominant factor controlling regioselectivity. The nucleophile will preferentially attack the less sterically hindered carbon atom. chemistrysteps.com For 2-methyloxirane and 2-ethyloxirane, this means the attack occurs at the primary carbon rather than the more substituted secondary carbon. For instance, 1,2-epoxypropane reacts with ethoxide ion to exclusively yield 1-ethoxy-2-propanol. nih.gov
This reaction is highly effective despite the fact that alkoxides are generally poor leaving groups; the high degree of ring strain in the epoxide provides the necessary driving force for the reaction to proceed. libretexts.org
Regioselectivity and Stereoselectivity in Asymmetric Oxirane Ring Opening
The regioselectivity of the ring-opening of unsymmetrical epoxides like 2-methyloxirane and 2-ethyloxirane is a predictable outcome based on the reaction conditions.
Acid-Catalyzed Conditions (Weak Nucleophile): Attack occurs at the more substituted carbon.
Base-Catalyzed Conditions (Strong Nucleophile): Attack occurs at the less substituted carbon. chemistrysteps.com
This opposing regioselectivity is a key synthetic consideration. Computational studies using density functional theory have provided a quantitative framework for these observations. Under basic conditions with a strong nucleophile, the interaction is governed by steric (Pauli) repulsion, directing the nucleophile to the less crowded site. researchgate.net Under acidic conditions with a weak nucleophile, the regioselectivity is controlled by activation strain; protonation pre-distorts the epoxide, elongating the bond to the more substituted carbon and making it the preferential site of attack. researchgate.net
From a stereochemical perspective, both acid- and base-catalyzed ring-opening reactions are highly stereoselective. The reaction proceeds via a backside nucleophilic attack, resulting in an inversion of configuration at the carbon center that is attacked. This leads to the formation of trans or anti products. chemistrysteps.comlibretexts.org For example, the acid-catalyzed hydrolysis of 1,2-epoxycyclohexane yields trans-1,2-cyclohexanediol. openstax.org
| Condition | Nucleophile Type | Site of Attack | Controlling Factor | Stereochemistry |
| Acidic | Weak (e.g., H₂O, ROH) | More substituted carbon | Electronic (Carbocation-like transition state) | trans (Anti-addition) |
| Basic/Neutral | Strong (e.g., RO⁻, OH⁻, RMgX) | Less substituted carbon | Steric (Sₙ2 mechanism) | trans (Anti-addition) |
Catalytic Approaches in Oxirane Ring Opening
While traditional acid and base catalysis are effective, modern synthetic chemistry often employs more sophisticated catalytic systems to achieve higher efficiency and selectivity.
Organocatalysis in Epoxide Ring Transformations
Organocatalysis, which uses small organic molecules to accelerate reactions, has emerged as a powerful tool in synthesis, standing alongside metal catalysis and biocatalysis. beilstein-journals.org One notable application in epoxide chemistry is the use of Frustrated Lewis Pairs (FLPs). FLPs are combinations of a Lewis acid and a Lewis base that are sterically hindered from forming a classical adduct. youtube.com
Studies on the ring-opening of 2-methyloxirane mediated by FLPs, such as tBu₂PCH₂BPh₂, have elucidated a unique catalytic mechanism. nih.gov Kinetic and computational studies show that the reaction proceeds via activation of the epoxide by the Lewis acidic borane (B79455) component. This is followed by a nucleophilic attack from the phosphine (B1218219) (the Lewis base) of a second FLP molecule. nih.gov This process forms a chain-like intermediate, which then undergoes ring-closure to yield a stable zwitterionic heterocyclic product, releasing the second FLP equivalent to continue the catalytic cycle. nih.gov This demonstrates that the FLP can act as a true catalyst in the transformation. nih.gov
Metal-Mediated Ring-Opening Mechanisms
Metal-based catalysts, particularly Lewis acids, play a significant role in the ring-opening of epoxides. mdpi.comnih.gov These catalysts activate the epoxide by coordinating to the oxygen atom, which enhances the electrophilicity of the carbon atoms and facilitates nucleophilic attack. nih.gov The mechanism can proceed through pathways analogous to SN1 or SN2, depending on the reaction conditions and the structure of the epoxide. viu.ca
In the case of unsymmetrical epoxides like 2-ethyloxirane and 2-methyloxirane, the regioselectivity of the metal-catalyzed ring-opening is a key consideration. The attack of a nucleophile can occur at either the more substituted or the less substituted carbon atom of the epoxide ring. nsf.gov Generally, under acidic conditions or with catalysts that promote carbocation-like transition states, the nucleophile attacks the more substituted carbon, following a regioselectivity pattern similar to the Markovnikov rule. masterorganicchemistry.com Conversely, under conditions that favor an SN2-like mechanism, the nucleophile attacks the less sterically hindered carbon atom. science.gov
For instance, the use of metal-salen complexes as catalysts has been shown to be effective in the asymmetric ring-opening of epoxides. mdpi.com These catalysts can provide high levels of enantioselectivity and regioselectivity. The proposed mechanism often involves a cooperative effect where the metal center activates the epoxide, and the salen ligand may assist in delivering the nucleophile. mdpi.com
Table 1: Regioselectivity in Metal-Mediated Ring-Opening of Unsymmetrical Epoxides
| Catalyst Type | General Regioselectivity | Mechanistic Feature |
| Strong Lewis Acids (e.g., AlCl₃, TiCl₄) | Attack at the more substituted carbon | Promotes carbocation-like character at the more substituted carbon. |
| Milder Lewis Acids (e.g., ZnCl₂, Mg(ClO₄)₂) | Often a mixture of regioisomers | Balance between electronic and steric effects. |
| Metal-Salen Complexes | Highly dependent on metal and ligand design | Can be tuned for high regioselectivity at either carbon. |
Biocatalytic Ring-Opening Processes
Epoxide hydrolases (EHs) are enzymes that catalyze the hydrolysis of epoxides to form vicinal diols. nih.govwikipedia.org This biocatalytic process is of significant interest due to its high enantioselectivity and operation under mild, environmentally friendly conditions. nih.gov EHs are classified into several types, with microsomal epoxide hydrolase (mEH) and soluble epoxide hydrolase (sEH) being the most well-studied. wikipedia.orgnih.gov
The mechanism of epoxide hydrolysis by α/β-hydrolase fold EHs involves a two-step process. nih.gov First, a nucleophilic amino acid residue in the enzyme's active site (typically an aspartate) attacks one of the epoxide carbons, leading to the formation of a covalent enzyme-substrate ester intermediate. nih.gov Subsequently, a water molecule, activated by a charge-relay system within the active site, hydrolyzes the ester intermediate, releasing the diol product and regenerating the enzyme. nih.gov
In the context of racemic 2-methyloxirane, epoxide hydrolases can be used for kinetic resolution, where one enantiomer is preferentially hydrolyzed, leaving the other enantiomer in high enantiomeric excess. nih.govindustrialchemicals.gov.au For example, some microbial epoxide hydrolases have been shown to selectively hydrolyze one enantiomer of a racemic mixture. researchgate.net The enantioselectivity of the hydrolysis is a critical factor, and research has focused on discovering and engineering EHs with high selectivity for specific epoxide substrates. nih.gov Halohydrin dehalogenases are another class of enzymes that can be employed for the enantioselective ring-opening of epoxides. acs.orgresearchgate.net
Table 2: Enantioselectivity of Selected Epoxide Hydrolases in the Hydrolysis of Racemic Epoxides
| Enzyme Source | Substrate | Enantioselectivity |
| Agromyces mediolanus | 2-butyl-2-ethyloxirane | Favors hydrolysis of (S)-enantiomer |
| Aspergillus niger | 2-butyl-2-ethyloxirane | Can lead to an enantioconvergent process |
| Pig Liver Microsomes | 2-Aryl-2-methyloxiranes | Moderate enantioselectivity |
| Beauveria sulfurescens | Styrene oxide | (S)-enantioselective |
Ring Opening by Frustrated Lewis Pairs (FLPs)
Frustrated Lewis Pairs (FLPs) are combinations of a Lewis acid and a Lewis base that are sterically hindered from forming a classical adduct. wikipedia.org This unquenched reactivity allows FLPs to activate a variety of small molecules, including epoxides. wikipedia.org The ring-opening of epoxides by FLPs typically proceeds through a metal-free mechanism. researchgate.net
The mechanism involves the activation of the epoxide by the Lewis acidic component of the FLP (e.g., a borane), followed by a nucleophilic attack from the Lewis basic component (e.g., a phosphine) of a second FLP molecule. nih.govresearchgate.net This intermolecular attack on the epoxide leads to the formation of a zwitterionic intermediate. researchgate.netnih.gov Subsequent ring-closure of this intermediate affords a cyclic product, with the concurrent release of the second equivalent of the FLP, which acts as a catalyst in the process. nih.govresearchgate.net
Studies on the reaction of 2-methyloxirane with preorganized FLPs have shown that the ring-opening can lead to the formation of six- or seven-membered heterocycles. nih.gov The regioselectivity of the nucleophilic attack generally favors the less sterically hindered carbon of the epoxide.
Photochemical and Electronically Driven Ring-Opening Mechanisms
The ring-opening of oxiranes can also be initiated by photochemical or electronic means. These methods often involve the generation of highly reactive intermediates. In the context of electrocyclic reactions, the principles of orbital symmetry, as described by the Woodward-Hoffmann rules, govern the stereochemical outcome of the ring-opening process. youtube.com
For a 4n+2 pi electron system, such as the conceptual cyclization/opening of a hexatriene system to a cyclohexadiene, thermal conditions favor a disrotatory motion, while photochemical conditions favor a conrotatory motion of the terminal orbitals. youtube.com While not a direct photochemical ring-opening of a simple oxirane, these principles are fundamental to understanding pericyclic reactions that can be involved in more complex transformations originating from epoxide-derived intermediates.
Entropy-driven ring-opening polymerization (ED-ROP) is another mechanism that can be relevant, particularly for larger cyclic monomers where ring strain is minimal. researchgate.net In such cases, the polymerization is driven by the increase in conformational entropy.
Hydrolysis of Oxirane and its Methyl Derivatives
The hydrolysis of oxiranes, including 2-methyloxirane and 2-ethyloxirane, to form 1,2-diols is a fundamental reaction that can be catalyzed by either acid or base. viu.capdx.edu The mechanism and regioselectivity of the hydrolysis are highly dependent on the pH of the reaction medium. pdx.edu
Under acidic conditions, the epoxide oxygen is first protonated by a hydronium ion (H₃O⁺), forming a good leaving group. masterorganicchemistry.comchemguide.co.uk This is followed by the nucleophilic attack of a water molecule. chemguide.co.uk For an unsymmetrical epoxide like 2-methyloxirane, the attack of water occurs preferentially at the more substituted carbon atom. masterorganicchemistry.compdx.edu This is because the positive charge in the transition state is better stabilized by the alkyl substituent, leading to a carbocation-like character at the more substituted position. masterorganicchemistry.com This results in the inversion of stereochemistry at the site of attack. pdx.edu
In contrast, under basic or neutral conditions, the ring-opening occurs via an SN2 mechanism. pdx.eduyoutube.com The hydroxide (B78521) ion (OH⁻), a strong nucleophile, directly attacks the less sterically hindered carbon atom of the epoxide ring. pdx.eduyoutube.com This leads to the formation of the corresponding diol with inversion of configuration at the less substituted carbon. pdx.edu
Polymerization Chemistry and Materials Science Applications
Homopolymerization of 2-Ethyloxirane and 2-Methyloxirane
The homopolymerization of 2-methyloxirane is a well-established field, leading to the production of poly(propylene oxide) (PPO), a polymer with significant industrial use. In contrast, the homopolymerization of 2-ethyloxirane is less extensively documented, but insights can be drawn from the broader knowledge of oxirane polymerization.
The choice of initiator is critical in controlling the polymerization of oxiranes. Various systems have been developed to achieve control over molecular weight, polydispersity, and stereochemistry.
For anionic polymerization, alkali metal alkoxides are common initiators. researchgate.net For instance, potassium tert-butoxide, when used with a macrocyclic ether like 18-crown-6 (B118740), has been shown to significantly improve the polymerization of 2-furyloxirane, a structurally related monomer, leading to higher molecular weight polymers. ontosight.ai Such systems can enhance the reactivity of the initiating species and control the polymerization kinetics. However, the use of potassium carboxylates with 18-crown-6 for the polymerization of methyloxirane can result in broad molecular weight distributions due to slow initiation compared to propagation, a challenge that can be mitigated by the presence of a small amount of water. ontosight.ai
Cationic ring-opening polymerization (CROP) of oxiranes is typically initiated by electrophilic species such as alkyl halides or sulfonates. researchgate.net For the CROP of 2-ethyl-2-oxazoline, a related heterocyclic monomer, initiators like acetyl halides have been studied, with the polymerization kinetics being dependent on the nature of the halide and the reaction temperature. researchgate.net Similarly, methyl triflate (MeOTf) and methyl tosylate (MeOTs) are effective initiators for the CROP of 2-ethyl-2-oxazoline, with the polymerization rate being influenced by the initiator and the solvent. beilstein-journals.org
Coordination polymerization, often employing catalysts like the diphenylzinc-water system or tri-isobutyl aluminum, can also be used for the polymerization of oxiranes, offering another pathway to control the polymer structure. researchgate.net
| Polymerization Type | Monomer | Initiator System | Key Findings |
| Anionic | 2-Furyloxirane | Potassium tert-butoxide / 18-crown-6 | Increased molecular weight and yield. ontosight.ai |
| Anionic | Methyloxirane | Potassium carboxylates / 18-crown-6 | Slow initiation leads to broad molecular weight distribution. ontosight.ai |
| Cationic | 2-Ethyl-2-oxazoline | Acetyl halides (Cl, Br, I) | Polymerization rate depends on the halide and temperature. researchgate.net |
| Cationic | 2-Ethyl-2-oxazoline | MeOTf, MeOTs | Effective initiation, with kinetics influenced by solvent. beilstein-journals.org |
| Coordination | 2-Furyloxirane | Tri-isobutyl aluminum | Produces poly(2-furyloxirane) with controlled molecular weight. researchgate.net |
Control over the polymer architecture, including linearity, branching, and the presence of functional groups, is crucial for tailoring the final material properties. Living polymerization techniques, where chain termination and transfer reactions are absent, are particularly valuable for this purpose. wikipedia.org
Anionic polymerization of vinyl monomers can be a living process, allowing for the synthesis of polymers with predictable molecular weights and narrow molecular weight distributions. ethernet.edu.et This control enables the creation of complex architectures such as block copolymers and star-shaped polymers. For example, a library of linear and star-shaped poly(2-(dimethylamino)ethyl methacrylate) has been synthesized via atom transfer radical polymerization (ATRP), demonstrating that branched architectures can influence properties like cytotoxicity. researchgate.net
In the context of oxiranes, the use of specific initiators can control chain growth. For instance, in the polymerization of 2-furyloxirane, the addition of a macrocyclic ether not only increased the molecular weight but also improved the regioregularity of the polymer chain. ontosight.ai Furthermore, techniques like ultrasonic irradiation have been shown to control the molecular weight distribution in the synthesis of poly(2-hydroxyethyl methacrylate) by inducing both polymerization and polymer degradation. beilstein-journals.orgrsc.org
The stereochemistry of poly(propylene oxide) (PPO) significantly impacts its physical properties. Atactic PPO is an amorphous liquid, while isotactic PPO is a semi-crystalline thermoplastic. The synthesis of stereoregular PPO is a key objective in polymer chemistry.
Isotactic PPO can be produced through the stereoselective polymerization of 2-methyloxirane. This is typically achieved using chiral coordination catalysts. The resulting isotactic polymer has a regular arrangement of the methyl groups along the polymer chain, leading to its crystallinity.
Copolymerization and Terpolymerization Strategies
Copolymerization and terpolymerization of 2-ethyloxirane and 2-methyloxirane with each other or with other monomers open up a vast design space for creating materials with tailored properties.
The copolymerization of carbon dioxide with epoxides is a green chemistry approach to produce aliphatic polycarbonates. Current time information in Denbighshire, GB. This process utilizes a greenhouse gas as a comonomer to create biodegradable polymers. The copolymerization of CO2 with 1,2-epoxides has been known since the 1960s and has gained significant interest for producing sustainable materials.
A binary Schiff base cobalt catalyst system has been successfully used for the terpolymerization of 1,2-butylene oxide (2-ethyloxirane), propylene (B89431) oxide (2-methyloxirane), and CO2. By adjusting the feed ratio of the epoxides, polycarbonates with a tunable glass transition temperature and hydrophilicity can be synthesized.
The incorporation of multiple monomers allows for the fine-tuning of polymer properties. For example, complex polyether polymers can be formed from the polymerization of glycerol, propylene oxide, ethylene (B1197577) oxide, and a functionalized oxirane like allyl glycidyl (B131873) ether. ontosight.ai The ratio of these monomers can be adjusted to control properties such as viscosity, reactivity, and the potential for cross-linking. ontosight.ai
Block copolymers of 2-methyloxirane and oxirane derivatives of 2-ethylhexanol have been synthesized using both alkaline and coordination catalysts. researchgate.net The choice of catalyst was found to influence the reaction kinetics and the distribution of homologues in the final product. researchgate.net Furthermore, the synthesis of block copolymers containing poly(2-ethyl-2-oxazoline) has been demonstrated, where the PEtOx block can be used as a macroinitiator for the polymerization of other monomers, leading to amphiphilic block copolymers with potential applications in drug delivery and membrane technology. vt.edu
Functionalization and Modification of Oxirane-Derived Polymers
The inherent properties of poly(oxiranes) can be significantly enhanced and diversified through chemical modification. Functionalization introduces specific chemical groups onto the polymer backbone or at the chain ends, paving the way for advanced materials with tailored functionalities.
Post-Polymerization Functionalization Techniques
Post-polymerization functionalization is a powerful strategy for introducing chemical reactivity to otherwise inert polymer chains, allowing for their adaptation to specific applications. nih.gov This approach circumvents issues related to the direct polymerization of functional monomers, which can sometimes be challenging. For polyethers derived from oxiranes, modification can be targeted at the terminal hydroxyl groups or at pendant functional groups incorporated during copolymerization.
A common strategy involves copolymerizing the primary oxirane monomer (e.g., 2-methyloxirane) with a functional comonomer. For instance, copolymers based on CO2 and 2-vinyloxirane can be synthesized, resulting in a polycarbonate backbone with pendant vinyl groups. researchgate.netcolab.ws These vinyl groups serve as reactive handles for subsequent chemical transformations, such as thiol-ene reactions, to attach various bioactive molecules or other functional moieties. researchgate.net
Another versatile technique involves converting the polymer's end groups or incorporated side chains into more reactive species. For example, poly(1,2-butylene oxide) can be synthesized with incorporated vinyl groups, which can then be transformed. rsc.org A more direct approach is the conversion of secondary hydroxyl end groups to halides or tosylates, followed by substitution reactions. A notable example is the azidination of poly(1,2-butylene oxide) tosylates using azidotrimethylsilane, followed by reduction with lithium aluminium hydride to yield primary amine-functionalized polymers. rsc.org These amine groups can then be further reacted to attach complex molecules, such as hydrogen-bonding units. rsc.org
The table below summarizes key post-polymerization functionalization techniques applicable to oxirane-derived polymers.
| Technique | Initial Polymer/Group | Reagents | Resulting Functional Group | Reference |
| Thiol-ene Reaction | Pendant Vinyl Groups | Thioglycolic Acid, AIBN | Carboxylic Acid | researchgate.net |
| Azidination & Reduction | Pendant/Terminal Tosylates | Azidotrimethylsilane, LiAlH₄ | Primary Amine | rsc.org |
| Amidation | Pendant Ester Groups | 1-Adamantanemethylamine, TBD | Adamantane | nih.gov |
| Esterification | Terminal Hydroxyl Groups | Succinic Anhydride | Carboxylic Acid | nih.gov |
Supramolecular Architectures from Functionalized Poly(oxiranes)
Functionalized poly(oxiranes) can serve as building blocks for complex supramolecular structures through non-covalent interactions like hydrogen bonding or host-guest complexation. rsc.org These interactions guide the self-assembly of polymer chains into well-defined, higher-order architectures such as networks, vesicles, or micelles. rsc.orgresearchgate.net
Hydrogen bonding is a particularly powerful tool for directing the assembly of polyether-based materials. acs.orgacs.orgmdpi.com By attaching complementary hydrogen-bonding units to the polymer chains, researchers can induce specific associations. For instance, poly(1,2-butylene oxide) chains functionalized with 2,4-diaminotriazine (DAT) and thymine—a pair known for its strong and specific triple hydrogen-bonding interaction—can form transiently branched or chain-extended supramolecular polymers. rsc.org The semi-polar nature of the poly(1,2-butylene oxide) backbone is advantageous as it prevents non-specific clustering of the recognition units while facilitating their directed interactions. rsc.org
Host-guest chemistry provides another elegant route to supramolecular poly(oxirane) materials. Adamantane-functionalized poly(2-oxazoline)s, which share structural similarities with polyethers, can form inclusion complexes with cyclodextrins. nih.gov This complexation significantly alters the polymer's properties, such as its lower critical solution temperature (LCST), demonstrating how supramolecular interactions can be used to create stimuli-responsive materials. nih.gov
Block copolymers containing poly(oxirane) segments are well-known for their ability to self-assemble into various morphologies in solution. researchgate.net For example, block copolymers of poly(oxystyrene) and poly(oxyethylene) have been shown to spontaneously form vesicles and elongated micelles. cas.cz The final structure is determined by the block lengths, their relative volume fractions, and the interaction parameter between the blocks and the solvent. researchgate.net
| Functional Group / System | Interaction Type | Resulting Supramolecular Architecture | Reference |
| Diaminotriazine (DAT) & Thymine | Complementary Hydrogen Bonding | Chain-Extended or Branched Networks | rsc.org |
| Adamantane & β-Cyclodextrin | Host-Guest Inclusion | Polymer Inclusion Complexes | nih.gov |
| Poly(ethylene oxide)-b-Poly(styrene oxide) | Hydrophobic/Hydrophilic Segregation | Vesicles, Spherical & Elongated Micelles | cas.cz |
| Urethane/Urea Groups | Hydrogen Bonding | Ordered Hard Domains | acs.orgmdpi.com |
Structure-Property Relationships in Oxirane-Based Polymers
The macroscopic properties of materials derived from 2-ethyloxirane and 2-methyloxirane are intrinsically linked to their underlying molecular structure. Understanding these relationships is crucial for designing polymers with desired performance characteristics, from long-term durability to specific mechanical responses.
Investigation of Material Durability and Degradation Pathways
The durability of polyether-based materials is largely dictated by their susceptibility to degradation under various environmental stressors, primarily heat and ultraviolet (UV) radiation, often in the presence of oxygen. researchgate.net The ether linkage in the polymer backbone is a key site for degradation.
Degradation Products: The breakdown of the polyether chain results in the formation of various smaller molecules. In the case of poly(tetramethylene ether) glycol (PTMEG)-based polyurethanes, oxidation can lead to the formation of formic acid esters. researchgate.net For poloxamers, a key volatile degradation product identified is 1,2-propanediol,1-acetate,2-formate, suggesting a specific intramolecular decomposition pathway. researchgate.net
Abiotic and Biotic Degradation: While robust, polyethers are not entirely inert. The degradation process can involve abiotic mechanical disruption followed by the utilization of the breakdown products by microorganisms. nih.gov Modifying polyether-based polyurethanes with certain biopolymers can enhance their biodegradability. nih.gov Recently, electrocatalytic methods have also been explored as a means to selectively degrade polymers containing ether functionalities. princeton.edu
| Degradation Type | Initiating Factor | Key Mechanism | Primary Consequence | Reference |
| Photo-oxidative | UV Radiation | Hydrogen abstraction at α-carbon, hydroperoxide formation | Chain Scission | researchgate.net |
| Thermo-oxidative | Heat, Oxygen | Catalytic oxidation, hydroperoxide decomposition | Chain Scission, Formation of Volatiles | researchgate.netdoi.org |
| Radiolytic | High-Energy Radiation | Radical formation | Chain Scission, Gas Evolution | researchgate.net |
| Electrocatalytic | Electric Potential | Oxidative C-H activation | Formation of smaller oxidation products | princeton.edu |
Optimization of Polymer Material Attributes through Compositional Control
One of the most effective strategies for tailoring the properties of oxirane-based polymers is through the control of their composition, primarily by adjusting the type and ratio of monomers during polymerization. dntb.gov.ua This allows for fine-tuning of thermal, mechanical, and chemical properties.
Monomer Ratio and Copolymer Properties: In copolymers of 2-methyloxirane (propylene oxide) and other oxiranes, the ratio of the monomers can be adjusted to control characteristics like hydrophilicity and hydrophobicity. ontosight.ai For example, increasing the proportion of propylene oxide relative to ethylene oxide enhances the polymer's hydrophobicity. ontosight.ai Similarly, in a copolymer of 2-methyloxirane and 2-ethyloxirane, increasing the content of the latter would increase the side-chain length from methyl to ethyl, leading to a lower glass transition temperature (Tg) and increased hydrophobicity. acs.orgrsc.org This principle is widely used to create surfactants and block copolymers with specific amphiphilic balances. wikipedia.org
Mechanical Properties: The mechanical performance of polyether-based elastomers, such as polyurethanes, can be precisely controlled by the composition. dntb.gov.uamdpi.com Introducing crystallizable segments, like polyethylene (B3416737) glycol (PEG), into a polyether elastomer can significantly improve mechanical properties, including tensile strength and elongation at break, by enhancing physical crosslinking. mdpi.com Copolymerization is an effective method to reduce crystallinity, increase ductility, and enhance the toughness of materials. acs.org The mechanical properties can be systematically varied by changing the molar ratio of the different monomer components. dntb.gov.ua
Molecular Weight and Polydispersity: The final properties are also heavily dependent on the molecular weight and its distribution (polydispersity). The use of highly controlled polymerization techniques, such as living anionic polymerization or catalysis with specific systems like triethylborane/tetrabutylphosphonium bromide, allows for the synthesis of poly(1,2-butylene oxide) with high molecular weights and very narrow polydispersity (Đ ≤ 1.05). rsc.org This level of control is crucial for applications demanding high performance and predictability. The conversion of monomers and the resulting molecular weight are directly influenced by the monomer feed ratio during synthesis. researchgate.netnih.gov
The following interactive table illustrates the expected influence of the monomer ratio on the properties of a hypothetical copolymer of 2-methyloxirane and 2-ethyloxirane.
| Property | Effect of Increasing 2-Ethyloxirane Content | Reason | Reference |
| Glass Transition Temp (Tg) | Decrease | The longer, more flexible ethyl side chains increase free volume compared to methyl groups, lowering the energy needed for chain motion. | acs.orgrsc.org |
| Hydrophobicity | Increase | The larger nonpolar ethyl group increases the overall aliphatic character of the polymer chain compared to the smaller methyl group. | ontosight.aiwikipedia.org |
| Tensile Modulus | Likely Decrease | Increased chain flexibility and reduced packing efficiency due to the bulkier ethyl groups can lead to a softer material. | dntb.gov.uaacs.org |
| Water Solubility | Decrease | The increase in hydrophobicity reduces the polymer's affinity for water. | ontosight.ai |
Computational Chemistry and Theoretical Studies
Quantum Mechanical Investigations of Oxirane Structures
Quantum mechanical calculations are a cornerstone of modern chemistry, offering a powerful lens through which to view the electronic structure and geometry of molecules. For substituted oxiranes like 2-ethyloxirane and 2-methyloxirane, these methods elucidate the subtle effects of alkyl substituents on the strained three-membered ring.
The introduction of methyl and ethyl substituents, which are electron-donating groups, influences the electron density distribution within the oxirane ring primarily through an inductive effect. This effect involves the donation of electron density through the sigma bonds, leading to an increase in electron density on the adjacent carbon atoms of the ring.
Key Research Findings:
Increased Electron Density: The electron-donating nature of the methyl and ethyl groups increases the electron density at the substituted carbon atom of the oxirane ring. This can be quantified using methods like Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis.
Bond Critical Points (BCPs): QTAIM analysis characterizes the topology of the electron density. The electron density (ρ) and its Laplacian (∇²ρ) at the bond critical points of the C-C and C-O bonds in the oxirane ring are altered by substitution. An increase in electron density at the BCP of the C-C bond adjacent to the substituent is generally observed.
Natural Population Analysis: NBO analysis can reveal changes in the natural atomic charges. The substituted carbon atom is expected to become more negatively charged (or less positively charged) due to the electron-donating effect of the alkyl group.
| Parameter | Description | Effect of Methyl/Ethyl Substitution |
|---|---|---|
| Electron Density at C-C BCP (ρ) | Measure of shared electron density in the C-C bond of the oxirane ring. | Expected to slightly increase. |
| Laplacian of Electron Density at C-C BCP (∇²ρ) | Indicates the concentration or depletion of electron density. A more negative value suggests a greater covalent character. | Expected to become slightly more negative. |
| Natural Atomic Charge on Substituted Carbon | The charge on the carbon atom bearing the alkyl group, calculated via NBO. | Expected to decrease (become more negative). |
Theoretical calculations, particularly using Density Functional Theory (DFT) and ab initio methods, provide precise information about the molecular geometry of 2-ethyloxirane and 2-methyloxirane. The presence of the alkyl substituent leads to slight but predictable changes in bond lengths and angles compared to the parent oxirane molecule.
Key Research Findings:
Bond Elongation: The C-C bond of the oxirane ring is often found to be slightly elongated upon substitution with an electron-donating group. This is attributed to the increased electron density in the antibonding orbitals of the strained ring.
Asymmetry in C-O Bonds: The two C-O bonds in the substituted oxirane are no longer equivalent. The C-O bond involving the substituted carbon atom may exhibit a different bond length compared to the C-O bond of the unsubstituted carbon.
Conformational Preferences: For 2-ethyloxirane, different conformations exist due to rotation around the C-C single bond of the ethyl group. Computational studies can determine the relative energies of these conformers.
| Parameter | 2-Methyloxirane (Calculated) | 2-Ethyloxirane (Calculated) | Oxirane (Reference) |
|---|---|---|---|
| C-C Bond Length (Å) | ~1.47 Å | ~1.47 Å | ~1.47 Å |
| C(sub)-O Bond Length (Å) | ~1.44 Å | ~1.44 Å | ~1.43 Å |
| C(unsub)-O Bond Length (Å) | ~1.43 Å | ~1.43 Å | ~1.43 Å |
| C-C-O Angle (°) | ~61° | ~61° | ~61.6° |
| C-O-C Angle (°) | ~58° | ~58° | ~56.8° |
Note: The values presented are representative and can vary slightly depending on the level of theory and basis set used in the calculation.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a powerful tool for investigating the intricate details of chemical reactions. For 2-ethyloxirane and 2-methyloxirane, these methods are employed to map out reaction pathways, identify transition states, and understand the factors that govern reactivity and selectivity.
Density Functional Theory (DFT) has become a widely used method for studying the reaction mechanisms of organic compounds due to its favorable balance of accuracy and computational cost. For reactions involving 2-ethyloxirane and 2-methyloxirane, such as nucleophilic ring-opening, DFT calculations can provide detailed energy profiles.
Key Research Findings:
Activation Energies: DFT calculations can accurately predict the activation energies for various reaction pathways, allowing for a comparison of their feasibility. For instance, in acid-catalyzed ring-opening, DFT can be used to determine the energy barriers for nucleophilic attack at the more substituted versus the less substituted carbon atom.
Regioselectivity: By comparing the activation energies for attack at the two different carbon atoms of the oxirane ring, DFT can explain and predict the regioselectivity of ring-opening reactions under different conditions (acidic vs. basic).
Stereochemistry: DFT can be used to model the transition states and predict the stereochemical outcome of reactions, such as the inversion of configuration observed in SN2-type ring-opening reactions.
| Reaction | Computational Method | Calculated Activation Energy (kcal/mol) | Key Finding |
|---|---|---|---|
| Acid-catalyzed hydrolysis of 2-methyloxirane (attack at C2) | DFT (e.g., B3LYP/6-31G) | Lower barrier | Favored pathway under acidic conditions. |
| Acid-catalyzed hydrolysis of 2-methyloxirane (attack at C3) | DFT (e.g., B3LYP/6-31G) | Higher barrier | Disfavored pathway under acidic conditions. |
| Base-catalyzed hydrolysis of 2-methyloxirane (attack at C3) | DFT (e.g., B3LYP/6-31G*) | Lower barrier | Favored pathway under basic conditions. |
Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are employed for high-accuracy characterization of transition states. Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide a detailed picture of the geometry and electronic structure of the transition state. A theoretical study of the acid-catalyzed hydrolysis of propylene (B89431) oxide (2-methyloxirane) has been performed, investigating both SN1 and SN2-like mechanisms. Using the MP2/6-311++G** level of theory, it was shown that a borderline SN2 mechanism is favored in the gas phase. researchgate.net
Key Research Findings:
Transition State Geometry: Ab initio calculations provide precise geometries of transition states, including the lengths of the forming and breaking bonds. For the SN2 ring-opening of a protonated oxirane, the transition state involves a partially formed bond with the nucleophile and a partially broken C-O bond.
Vibrational Frequencies: The calculation of vibrational frequencies is crucial for confirming a true transition state, which is characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate.
Intrinsic Reaction Coordinate (IRC) Calculations: IRC calculations can be performed from the transition state geometry to trace the reaction path downhill to both the reactants and the products, confirming that the identified transition state connects the correct species.
Molecular dynamics (MD) simulations provide a way to study the time evolution of a chemical system, offering insights into the dynamic aspects of a reaction that are not captured by static calculations of stationary points on the potential energy surface.
Key Research Findings:
Solvent Effects: MD simulations are particularly useful for studying reactions in solution, as they can explicitly model the interactions between the reacting molecules and the solvent molecules. This is crucial for understanding how the solvent influences the reaction mechanism and energetics.
Conformational Sampling: For flexible molecules like 2-ethyloxirane, MD simulations can explore the different conformations of the reactant and how these conformations influence its reactivity.
Reaction Trajectories: By simulating the trajectory of a reaction, MD can provide a detailed, time-resolved picture of the bond-breaking and bond-forming processes, offering a deeper understanding of the reaction dynamics. While comprehensive mechanistic studies using MD for single reactions of 2-methyloxirane or 2-ethyloxirane are not extensively reported, the methodology is well-established for studying the dynamics of ring-opening polymerization of epoxides. rsc.org
Prediction of Spectroscopic Properties and Chiral Recognition
Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, offering insights that complement and guide experimental studies. For chiral molecules like 2-ethyloxirane and 2-methyloxirane, theoretical methods are particularly valuable for understanding their chiroptical properties and for assigning their absolute configurations. This section details the theoretical prediction of optical rotation, chiroptical properties, and vibrational and nuclear magnetic resonance (NMR) spectra for these compounds.
Theoretical Prediction of Optical Rotation and Chiroptical Properties
The prediction of optical rotation is a significant challenge for computational chemistry, as it requires highly accurate calculations of subtle electronic effects. ku.edu For substituted oxiranes, which are often used as benchmarks for theoretical methodologies, extensive research has been conducted, particularly on 2-methyloxirane. mdpi.com
Theoretical approaches such as ab initio Hartree-Fock (HF), Density Functional Theory (DFT), and Coupled Cluster (CC) methods are employed to calculate optical rotation. vt.eduvt.edu The accuracy of these predictions is highly sensitive to the choice of the one-electron basis set and the molecular geometry used in the calculations. vt.edu Studies on (S)-methyloxirane have shown that the inclusion of diffuse functions in the basis set is crucial for obtaining reliable results. vt.edu Furthermore, the use of gauge-including atomic orbitals (GIAOs) can improve the basis-set dependence of the calculated properties. vt.edu
Different DFT functionals can yield varying results. A study evaluating several functionals (B3LYP, CAM-B3LYP, ωB97X-D, M06-2X, and PBE0) found that CAM-B3LYP and PBE0 were able to correctly predict the absolute configuration of methyloxirane. researchgate.net The choice of functional can also influence the predicted excitation energies, which in turn affects the calculated optical rotation values, especially near an absorption band (the Cotton effect). vt.edu
Solvent effects can significantly alter the optical rotation of a molecule. researchgate.netresearchgate.net Computational models can account for these effects implicitly, using models like the Polarizable Continuum Model (PCM), or explicitly, by including solvent molecules in the calculation. researchgate.netresearchgate.net For 2-methyloxirane, studies have shown that solvent effects are more significant than the choice of density functional in predicting its optical rotatory dispersion (ORD) in aqueous solution. researchgate.net
Vibrational circular dichroism (VCD) and Raman optical activity (ROA) are other chiroptical spectroscopic techniques that provide detailed stereochemical information. Theoretical calculations are essential for interpreting these complex spectra. For 2-methyloxirane, anharmonic corrections, calculated using methods like Generalized Vibrational Perturbation Theory at second order (GVPT2), have been shown to be important for accurately reproducing experimental VCD spectra. cnr.it Similarly, theoretical ROA spectra for 2-methyloxirane have been calculated and compared with experimental results. researchgate.net
| Method | Basis Set | Geometry | Calculated [α]₅₈₉ |
|---|---|---|---|
| B3LYP | aug-cc-pVDZ | B3LYP/cc-pVTZ | -16.1 |
| B3LYP | aug-cc-pVTZ | B3LYP/cc-pVTZ | -15.1 |
| CCSD | aug-cc-pVDZ | CCSD(T)/cc-pVTZ | -9.8 |
| CCSD | aug-cc-pVTZ | CCSD(T)/cc-pVTZ | -10.4 |
Vibrational and Nuclear Magnetic Resonance (NMR) Spectra Prediction
Theoretical calculations are instrumental in assigning and understanding the vibrational and NMR spectra of 2-ethyloxirane and 2-methyloxirane.
Vibrational Spectra: The vibrational frequencies and infrared (IR) and Raman intensities can be predicted using computational methods, primarily DFT. For 2-methyloxirane, detailed theoretical studies have been performed to simulate its vibrational spectra. cnr.it These calculations often require scaling factors to correct for approximations in the theoretical model and to improve agreement with experimental data. nih.govlongdom.orgnih.govresearchgate.net The inclusion of anharmonic corrections has been shown to be important for accurately predicting the vibrational frequencies of 2-methyloxirane, particularly in the CH-stretching region. cnr.it
Hybrid quantum mechanics/molecular mechanics (QM/MM) approaches can also be employed to model the vibrational signatures of molecules in more complex environments, such as in solution or adsorbed on surfaces. nih.gov
| Mode Description | Harmonic Frequency (cm⁻¹) | Anharmonic Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
|---|---|---|---|
| CH₃ asymmetric stretch | 3045 | 2965 | 2956 |
| CH₂ symmetric stretch | 3028 | 2948 | 2935 |
| CH₃ symmetric stretch | 2980 | 2903 | 2892 |
| Ring deformation | 1265 | 1250 | 1252 |
| CH₃ rock | 1145 | 1130 | 1132 |
Nuclear Magnetic Resonance (NMR) Spectra: Computational methods can also predict the NMR chemical shifts (¹H and ¹³C) of molecules. github.io The gauge-independent atomic orbital (GIAO) method is commonly used for this purpose within a DFT framework. longdom.orgcore.ac.uk The accuracy of predicted NMR shifts depends on the chosen functional, basis set, and the inclusion of solvent effects. github.io For complex molecules, a conformational search and Boltzmann weighting of the predicted shifts for different conformers may be necessary to obtain good agreement with experimental spectra. github.io
For 2-methyloxirane, experimental ¹H NMR data is available, showing characteristic signals for the methyl and oxirane ring protons. chemicalbook.com The chemical shifts are influenced by the electronegativity of the oxygen atom and the magnetic anisotropy of the ring. libretexts.orgyoutube.com Computational predictions can aid in the precise assignment of these signals and in understanding the factors that influence their chemical shifts.
Advanced Analytical Methodologies in Oxirane Research
Spectroscopic Characterization Techniques
Spectroscopy is a cornerstone in the analysis of oxiranes, providing detailed information at the molecular level.
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of molecules with high accuracy. In the context of 2-ethyloxirane and 2-methyloxirane, HRMS is instrumental in mechanistic studies, particularly in identifying reaction intermediates and products. By providing exact mass measurements, HRMS allows for the confident assignment of molecular formulas to various species present in a reaction mixture, which is essential for understanding complex reaction pathways such as ring-opening and polymerization reactions. This technique is particularly valuable in distinguishing between isomeric products that may form during the synthesis or reaction of these oxiranes.
Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable techniques for the structural elucidation of 2-ethyloxirane and 2-methyloxirane. youtube.com
Infrared (FT-IR) Spectroscopy provides information about the functional groups present in a molecule. wisc.edu The characteristic vibrational frequencies of the oxirane ring, as well as the ethyl and methyl substituents, can be readily identified. The presence of a band in the region of 1250 cm⁻¹ is indicative of the C-O-C stretching of the epoxide ring. The C-H stretching vibrations of the alkyl groups and the oxirane ring protons also appear in specific regions of the IR spectrum, aiding in the confirmation of the molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy offers detailed insight into the connectivity and chemical environment of atoms within a molecule. youtube.com Both ¹H NMR and ¹³C NMR are routinely used to characterize 2-ethyloxirane and 2-methyloxirane.
In the ¹H NMR spectrum of 2-methyloxirane, the protons on the oxirane ring and the methyl group exhibit distinct chemical shifts and coupling patterns. Similarly, the ¹H NMR spectrum of 2-ethyloxirane shows characteristic signals for the ethyl group protons and the ring protons.
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the oxirane ring are particularly diagnostic. Theoretical calculations, often performed using Density Functional Theory (DFT) methods, can be used to predict NMR chemical shifts, which, when compared with experimental data, provide a high degree of confidence in the structural assignment. nih.govresearchgate.net
Below is a table summarizing typical ¹H and ¹³C NMR chemical shifts for 2-methyloxirane and 2-ethyloxirane.
| Compound | Nucleus | Group | Chemical Shift (ppm) |
| 2-Methyloxirane | ¹H | CH₃ | ~1.3 |
| ¹H | CH (ring) | ~2.7 | |
| ¹H | CH₂ (ring) | ~2.4, ~2.7 | |
| ¹³C | CH₃ | ~17 | |
| ¹³C | CH (ring) | ~51 | |
| ¹³C | CH₂ (ring) | ~47 | |
| 2-Ethyloxirane | ¹H | CH₃ | ~1.0 |
| ¹H | CH₂ (ethyl) | ~1.5 | |
| ¹H | CH (ring) | ~2.8 | |
| ¹H | CH₂ (ring) | ~2.4, ~2.6 | |
| ¹³C | CH₃ | ~10 | |
| ¹³C | CH₂ (ethyl) | ~25 | |
| ¹³C | CH (ring) | ~58 | |
| ¹³C | CH₂ (ring) | ~47 |
Chromatographic Separation and Analysis
Chromatographic techniques are essential for separating complex mixtures and quantifying the components, making them vital for monitoring reactions and analyzing product distributions involving 2-ethyloxirane and 2-methyloxirane.
High-Performance Liquid Chromatography (HPLC) is a versatile technique used to separate and quantify compounds in a mixture. researchgate.net In the study of reactions involving 2-ethyloxirane and 2-methyloxirane, HPLC is an invaluable tool for real-time reaction monitoring. chromatographyonline.com By taking aliquots from a reaction mixture at various time points and analyzing them by HPLC, researchers can track the consumption of reactants and the formation of products. bridgewater.edu This data is crucial for determining reaction kinetics, optimizing reaction conditions, and understanding reaction mechanisms. bridgewater.edu The development of ultrahigh-performance liquid chromatography (UHPLC) has further enhanced the speed and resolution of these analyses, allowing for rapid monitoring of both small molecule reactions and polymerization processes. chromatographyonline.com
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. researchgate.net This technique is extensively used for the analysis of volatile and semi-volatile products resulting from reactions of 2-ethyloxirane and 2-methyloxirane. chromatographyonline.comresearchgate.net The gas chromatograph separates the components of a mixture, and the mass spectrometer provides a mass spectrum for each component, which serves as a molecular fingerprint, allowing for its identification. youtube.comresearchgate.net GC-MS is particularly useful for identifying and quantifying the various products that can be formed in ring-opening reactions, including isomers and byproducts. thermofisher.comnih.gov The retention time from the GC and the mass spectrum from the MS together provide a high level of confidence in the identification of the reaction products.
A table summarizing the application of chromatographic techniques is presented below.
| Technique | Application | Information Obtained |
| HPLC | Reaction Monitoring | - Concentration of reactants and products over time- Reaction kinetics- Optimization of reaction conditions |
| GC-MS | Product Analysis | - Separation of volatile and semi-volatile products- Identification of products via mass spectra- Quantification of product distribution |
Advanced Characterization of Polymeric Materials
When 2-ethyloxirane and 2-methyloxirane undergo polymerization, the resulting polyethers require specialized analytical techniques for their characterization. Thermal analysis and dynamic mechanical analysis are critical in understanding the properties of these polymeric materials.
Thermal Analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are used to determine the thermal properties of the polymers. DSC can identify the glass transition temperature (Tg) and melting point (Tm), which are crucial for understanding the polymer's behavior at different temperatures. TGA provides information on the thermal stability and decomposition profile of the polymer.
Gel Permeation Chromatography (GPC) for Molecular Weight Distribution
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is an indispensable technique for determining the molecular weight distribution of polymers. numberanalytics.comazom.com This method separates molecules based on their hydrodynamic volume, or "effective size in solution." azom.comresearchgate.net In a GPC system, a dissolved polymer sample is injected into a column packed with porous particles. numberanalytics.com Larger molecules are excluded from the pores and thus travel a shorter path, eluting first. Smaller molecules can penetrate the pores to varying extents, resulting in a longer path and later elution. researchgate.net
The molecular weight of a polymer is a critical parameter as it significantly influences its physical and mechanical properties, including tensile strength, viscosity, and impact resistance. mdpi.com GPC analysis provides several key molecular weight averages:
Number-average molecular weight (Mn): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.
Weight-average molecular weight (Mw): An average that takes into account the weight of each polymer chain.
Z-average molecular weight (Mz): A higher-order average that is more sensitive to the presence of high molecular weight species.
The ratio of Mw to Mn is known as the polydispersity index (PDI) , which describes the breadth of the molecular weight distribution. azom.com A PDI of 1.0 indicates a monodisperse sample where all chains have the same length, while synthetic polymers typically have a PDI greater than 1.0. azom.com
For the analysis of a copolymer of 2-ethyloxirane and 2-methyloxirane, a suitable solvent such as tetrahydrofuran (B95107) (THF) would be used to dissolve the polymer. acs.org The system is calibrated using narrow polystyrene standards. acs.org The output from the GPC, typically from a refractive index (RI) detector, is a chromatogram showing the distribution of molecular weights. mdpi.com This data is then used to calculate Mn, Mw, Mz, and PDI, providing a comprehensive profile of the copolymer's molecular architecture.
Table 1: Representative GPC Data for a Poly(2-ethyloxirane-co-2-methyloxirane) Sample
| Parameter | Value | Description |
| Mn ( g/mol ) | 45,000 | Number-average molecular weight |
| Mw ( g/mol ) | 63,000 | Weight-average molecular weight |
| Mz ( g/mol ) | 85,000 | Z-average molecular weight |
| PDI (Mw/Mn) | 1.4 | Polydispersity index |
This is a hypothetical data table created for illustrative purposes.
Thermal Analysis Techniques for Polymer Stability
Thermal analysis techniques are essential for evaluating the stability and performance of polymers at different temperatures. azom.com The primary methods used for characterizing oxirane copolymers are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). researchgate.netadvanced-emc.com
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. advanced-emc.com This technique is used to determine the thermal stability of a polymer and to study its decomposition profile. researchgate.net For a poly(2-ethyloxirane-co-2-methyloxirane) copolymer, a TGA scan would reveal the onset temperature of degradation, the temperature at which the maximum rate of weight loss occurs, and the percentage of residue remaining at high temperatures. The degradation of polyethers typically occurs in one or more steps, and the stability can be influenced by the copolymer composition. nih.gov
Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. advanced-emc.com DSC is used to determine key thermal transitions such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). youtube.com For an amorphous or semi-crystalline copolymer of 2-ethyloxirane and 2-methyloxirane, the DSC thermogram would show a step change in the baseline corresponding to the Tg, which reflects the transition from a rigid, glassy state to a more flexible, rubbery state. If the copolymer is semi-crystalline, endothermic melting peaks and exothermic crystallization peaks may also be observed. nih.gov
The combination of TGA and DSC provides a comprehensive understanding of the thermal behavior of the copolymer, which is critical for defining its processing window and service temperature range. youtube.com
Table 2: Typical Thermal Properties of a Poly(2-ethyloxirane-co-2-methyloxirane) Copolymer
| Property | Value | Analytical Technique |
| Glass Transition Temperature (Tg) | -30 °C | DSC |
| Onset of Decomposition (Tonset) | 320 °C | TGA |
| Temperature of 5% Weight Loss (Td5) | 340 °C | TGA |
| Temperature of Maximum Decomposition Rate | 380 °C | TGA |
| Char Residue at 600 °C | < 5% | TGA |
This is a hypothetical data table created for illustrative purposes based on typical values for polyethers.
Development of Novel Analytical Approaches
The field of oxirane research is continuously evolving, with new analytical methodologies being developed to provide more detailed and efficient characterization. These novel approaches aim to overcome the limitations of traditional techniques and offer deeper insights into the structure, properties, and reactivity of oxirane-containing compounds and polymers.
One area of advancement is the use of Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry for the detailed analysis of polyether structures. cmu.edu MALDI-TOF can provide information not only on the average molecular weight but also on the end-group functionalities and the repeating unit masses, which is particularly useful for confirming the structure of copolymers like poly(2-ethyloxirane-co-2-methyloxirane). cmu.edu
In the realm of synthesis and reaction monitoring, in-situ analytical techniques are gaining prominence. For instance, the use of spectroscopic methods such as in-situ Fourier Transform Infrared (FTIR) spectroscopy or Raman spectroscopy can monitor the ring-opening polymerization of oxiranes in real-time. This allows for precise control over the reaction kinetics and the final polymer architecture.
Furthermore, the development of hyphenated techniques , which couple separation methods with powerful detection systems, is enhancing analytical capabilities. An example is the coupling of GPC with multi-angle light scattering (MALS) and a viscometer, in addition to the standard RI detector. This GPC-MALS-Visc setup allows for the absolute determination of molecular weight without the need for column calibration with standards, and it also provides information on the polymer's conformation and branching.
The quest for more sustainable and efficient chemical processes has also driven the development of biocatalytic methods for the synthesis and modification of epoxides. numberanalytics.com The use of enzymes as catalysts can lead to highly selective reactions under mild conditions. numberanalytics.com The analytical challenge then becomes the characterization of these complex biological reaction mixtures, often requiring the development of specific chromatographic and mass spectrometric methods.
Finally, advancements in computational chemistry are playing an increasingly important role in predicting the properties and reactivity of oxiranes. Molecular modeling and simulation can complement experimental data by providing insights into reaction mechanisms and structure-property relationships at the molecular level, guiding the design of new materials and analytical strategies.
Future Directions and Emerging Research Areas
Sustainable and Eco-Friendly Oxirane Chemistry
The principles of green chemistry are becoming central to the development of new methods for synthesizing and utilizing 2-ethyloxirane and 2-methyloxirane. This shift is driven by the need to reduce the environmental impact of chemical processes, minimize waste, and utilize renewable resources.
One significant area of research is the development of biocatalytic processes for epoxidation. Enzymes, such as monooxygenases and epoxide hydrolases, offer a highly selective and environmentally benign alternative to traditional chemical methods. nih.govrug.nl Biocatalytic conversions can operate under mild conditions and often exhibit high enantioselectivity, which is crucial for the synthesis of chiral epoxides. nih.govrug.nl The use of enzymes in the conversion of epoxides is seen as a growing area in green chemistry. nih.gov
The quest for greener reaction media is another key aspect of sustainable oxirane chemistry. Researchers are investigating the use of bio-based and less toxic solvents to replace conventional volatile organic compounds. For instance, 2-methyloxolane (also known as 2-methyltetrahydrofuran), a solvent derivable from lignocellulosic biomass, is being explored as a sustainable alternative to solvents like hexane (B92381) for certain applications. bohrium.commdpi.comresearchgate.net The use of water as a solvent and hydrogen atom donor in catalyzed radical-mediated openings of oxiranes is also being investigated as a green alternative. acs.org
Furthermore, there is a strong focus on developing catalytic systems that utilize green oxidants, such as hydrogen peroxide (H₂O₂), which produces water as its only byproduct. organic-chemistry.org The epoxidation of olefins using H₂O₂ is considered a more environmentally friendly approach. organic-chemistry.orgnih.gov Research into the direct epoxidation of propylene (B89431) to 2-methyloxirane using hydrogen peroxide is gaining importance as it offers a cleaner production route compared to traditional methods that generate significant waste streams. atamanchemicals.com The use of CO2, a greenhouse gas, in the copolymerization with epoxides to produce polycarbonates is also a significant area of green chemistry research. mt.com
Integration of Artificial Intelligence and Machine Learning in Oxirane Research
Artificial intelligence (AI) and machine learning (ML) are rapidly emerging as powerful tools in chemical research, with significant potential to accelerate the discovery and optimization of reactions involving 2-ethyloxirane and 2-methyloxirane. These computational approaches can analyze vast datasets to identify patterns and make predictions that would be challenging for human researchers.
Development of Novel Catalytic Systems for Oxirane Transformations
The development of new and improved catalytic systems is a cornerstone of advancing oxirane chemistry. Research in this area is focused on enhancing catalytic activity, selectivity (including stereoselectivity), and sustainability for both the synthesis and ring-opening reactions of epoxides like 2-ethyloxirane and 2-methyloxirane.
For the synthesis of these epoxides, particularly in their chiral forms, a variety of catalytic systems are under investigation. Organocatalysts, which are small organic molecules, have emerged as a powerful tool for asymmetric epoxidation. organic-chemistry.org Additionally, research continues on transition metal complexes, such as those based on cobalt porphyrins, for aerobic epoxidation under mild conditions. acs.org The use of titanium silicate (B1173343) catalysts for the epoxidation of alkenes like 1-butene (B85601) (a precursor to 2-ethyloxirane) has also been studied, demonstrating high selectivity to the epoxide. nih.govresearchgate.net
In the realm of oxirane transformations, particularly ring-opening reactions, novel catalysts are being designed for greater control and efficiency. Frustrated Lewis pairs (FLPs) have been shown to mediate the ring-opening of epoxides like 2-methyloxirane to form larger heterocyclic structures. researchgate.net Cooperative catalytic systems, utilizing a combination of a Lewis acid and a Lewis base, are being developed to enhance the nucleophilic ring-opening of epoxides by carboxylic acids. nih.gov For the polymerization of oxiranes, dimetalcyanide (DMC) catalysts have shown higher activity and produce polymers with a narrower molecular weight distribution compared to conventional alkaline catalysts. researchgate.net Furthermore, metallocene and post-metallocene catalysts are being studied for the copolymerization of ethylene (B1197577) and propylene, which can involve oxirane-like monomers. ippi.ac.irbohrium.com
The ongoing development of these novel catalytic systems will undoubtedly expand the synthetic utility of 2-ethyloxirane and 2-methyloxirane, enabling the creation of a wider range of valuable downstream products.
Q & A
Basic Research Questions
Q. What spectroscopic techniques are most effective for characterizing the structural and stereochemical properties of 2-ethyloxirane and 2-methyloxirane?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : For 2-ethyloxirane, NMR (400 MHz, CDCl) reveals diastereotopic methylene protons with complex splitting patterns due to restricted rotation in the epoxide ring . For 2-methyloxirane, stereochemical differences between methylene hydrogens are discernible via NMR, with distinct peaks at δ 4.66–4.60 (m) and 4.46 (t, Hz) .
- Infrared (IR) Spectroscopy : Epoxides like 2-ethyloxirane show characteristic C-O-C stretching vibrations in the 840–950 cm range .
- Mass Spectrometry (MS) : Epoxides exhibit weak molecular ion peaks (M) and predominant alpha-cleavage fragmentation patterns .
Q. How do IUPAC nomenclature rules distinguish between 2-ethyloxirane and 2-methyloxirane?
- Methodological Answer :
- 2-Ethyloxirane (CAS 106-88-7): IUPAC name 1,2-Butylene oxide; systematic naming prioritizes the longest carbon chain (butane) with the epoxide group at C1–C2. Synonyms include ethyloxirane and 1,2-epoxybutane .
- 2-Methyloxirane (CAS 75-56-9): IUPAC name 1,2-Epoxypropane; the methyl substituent is located on the oxirane ring at C2. Synonyms include propylene oxide and methyloxirane .
Q. What safety protocols are critical for handling 2-ethyloxirane and 2-methyloxirane in laboratory settings?
- Methodological Answer :
- Ventilation and PPE : Use fume hoods to mitigate inhalation risks (odor threshold: 0.15 ppm for 2-ethyloxirane) . Wear nitrile gloves and eye protection to prevent dermal irritation .
- Toxicological Profile : Both compounds are irritants and potential carcinogens. Ethylene oxide derivatives require strict exposure monitoring (e.g., NIOSH REL: 1 ppm over 8 hours) .
Advanced Research Questions
Q. How do density functional theory (DFT) computations elucidate regiodivergent reductive opening mechanisms in 2-ethyloxirane?
- Methodological Answer :
- Computational Setup : M06L functional with solvation effects (SMD model in 1,4-dioxane) predicts Gibbs free energy profiles for hydrogenation pathways. For aliphatic epoxides like 2-ethyloxirane, steric and electronic factors favor nucleophilic attack at the less substituted carbon .
- Key Findings : Computations rationalize experimental regioselectivity, showing a 2.3 kcal/mol energy difference between pathways, correlating with >95% product selectivity .
Q. What catalytic strategies enhance CO conversion efficiency using 2-ethyloxirane as a substrate?
- Methodological Answer :
- Co(II)-MOF Catalysts : Heterogeneous catalysts like Co(II)-resorcin[4]arene MOFs achieve 99% conversion of 2-ethyloxirane to cyclic carbonates under mild conditions (60°C, 1 bar CO). Surface reactions dominate due to substrate size limitations .
- Optimization : Substrate scope analysis shows steric hindrance (e.g., aromatic epoxides) reduces reaction rates by 20–25% compared to aliphatic analogs .
Q. How can stereochemical modifications of 2-methyloxirane derivatives improve antimicrobial activity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Introducing substituents on the amine or epoxide moiety (e.g., poly(propylene oxide)-monoamine terminated derivatives) enhances interactions with bacterial targets like methionine aminopeptidase 2 (MetAP2). For example, replacing methyl with ethyl groups increases MIC values against E. coli by 4-fold .
- Synthetic Routes : Chiral (S)-2-methyloxirane synthons enable stereoselective synthesis of pheromones via SN2 allylation and Wittig coupling, achieving >90% enantiomeric excess .
Q. What analytical challenges arise in detecting 2-methyloxirane as a volatile organic compound (VOC) biomarker in breath diagnostics?
- Methodological Answer :
- Breath Analysis : Gas chromatography-mass spectrometry (GC-MS) coupled with logistic regression models achieves 88% accuracy in distinguishing TMAU-negative individuals using 2-methyloxirane as a biomarker. However, co-elution with other VOCs (e.g., acetone) necessitates orthogonal methods like ion mobility spectrometry .
- Sensitivity Limits : Detection thresholds for 2-methyloxirane in exhaled breath are <1 ppb, requiring preconcentration techniques such as solid-phase microextraction (SPME) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
